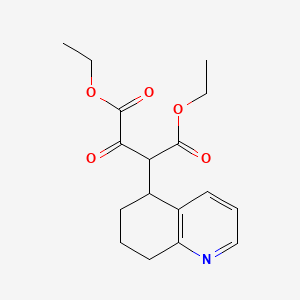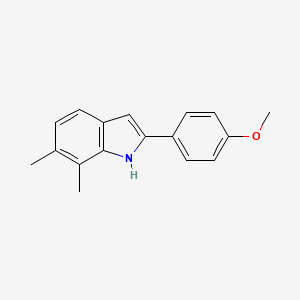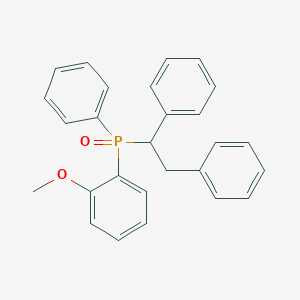
(1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to multiple aromatic rings. Organophosphorus compounds are widely studied due to their diverse applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of appropriate aromatic precursors with phosphorus reagents under controlled conditions. Common synthetic routes may include:
Aryl Substitution Reactions: Utilizing aryl halides and phosphorus trichloride in the presence of a base.
Oxidation Reactions: Employing oxidizing agents to introduce the oxo group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in specialized reactors, ensuring high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states or removal of the oxo group.
Substitution: Replacement of aromatic substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.
Scientific Research Applications
Chemistry
In chemistry, (1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
In biological research, organophosphorus compounds are studied for their potential as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition.
Medicine
In medicine, these compounds are explored for their therapeutic potential, including their use as anticancer agents and in the treatment of neurological disorders.
Industry
Industrially, this compound may be used as a catalyst in various chemical processes, including polymerization and organic synthesis.
Mechanism of Action
The mechanism of action of (1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and coordination chemistry.
Diphenylphosphine oxide: Known for its role as a ligand and its biological activity.
Uniqueness
(1,2-Diphenylethyl)(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane is unique due to its specific substitution pattern and the presence of the methoxy group, which may influence its reactivity and binding properties.
Properties
CAS No. |
62754-69-2 |
|---|---|
Molecular Formula |
C27H25O2P |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[1,2-diphenylethyl(phenyl)phosphoryl]-2-methoxybenzene |
InChI |
InChI=1S/C27H25O2P/c1-29-25-19-11-12-20-26(25)30(28,24-17-9-4-10-18-24)27(23-15-7-3-8-16-23)21-22-13-5-2-6-14-22/h2-20,27H,21H2,1H3 |
InChI Key |
KJJIUXUMRUPLFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



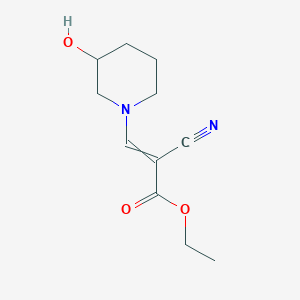
![S-{2-[(6-{[(4-Ethoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14532170.png)
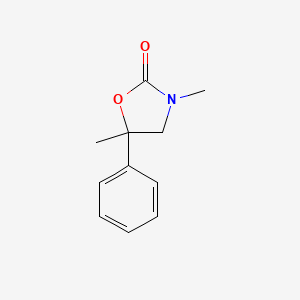
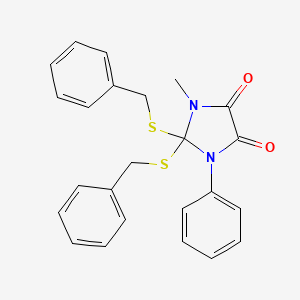
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide](/img/structure/B14532184.png)
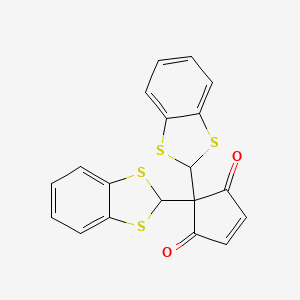
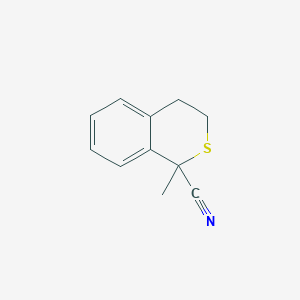
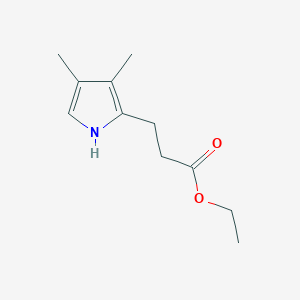
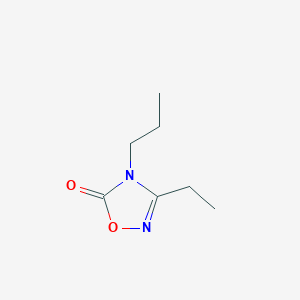
![2-[(4-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione](/img/structure/B14532209.png)
